BCRP Inhibition: Meta-Hydroxy Confers 17-Fold Potency Gain Over Unsubstituted Phenyl Analog
3-[(2-Phenylquinazolin-4-yl)amino]phenol inhibits human BCRP (ABCG2) with an IC50 of 150 nM in MDCK2 cells expressing human BCRP, measured by Hoechst 33342 accumulation assay [1]. In contrast, the closely related analog N,2-diphenylquinazolin-4-amine, which lacks the phenolic hydroxyl on the 4-anilino ring, shows an IC50 of 2,570 nM (2.57 µM) under comparable assay conditions (MDCK2 cells expressing human BCRP, Hoechst 33342 accumulation) [2]. This represents a 17.1-fold potency advantage conferred specifically by the meta-hydroxy substituent.
| Evidence Dimension | BCRP (ABCG2) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | N,2-diphenylquinazolin-4-amine: IC50 = 2,570 nM (2.57 µM) |
| Quantified Difference | 17.1-fold more potent |
| Conditions | Human BCRP expressed in MDCK2 cells; Hoechst 33342 accumulation assay; 30 min preincubation |
Why This Matters
For researchers developing BCRP inhibitors to reverse multidrug resistance, the 17-fold potency difference determines whether a compound achieves sub-micromolar cellular activity, directly impacting its utility as a chemical probe or lead compound.
- [1] BindingDB. BDBM69885: 3-[(2-phenyl-4-quinazolinyl)amino]phenol. IC50: 150 nM against human BCRP in MDCK2 cells (Hoechst 33342 accumulation assay). Entry ID: 50043639. View Source
- [2] BindingDB. BDBM69653: N,2-diphenylquinazolin-4-amine. IC50: 2.57E+3 nM against human BCRP in MDCK2 cells (Hoechst 33342 accumulation assay). Entry ID: 50040426. View Source
